3,5-Dichlorophenol

Description

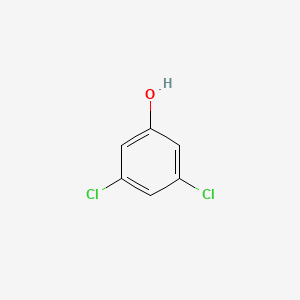

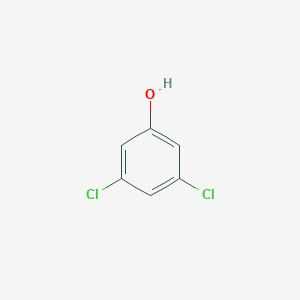

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOMSPZBQMDLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0440 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025006 | |

| Record name | 3,5-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms (from petroleum ether) or pink crystals. (NTP, 1992), Colorless solid; [ICSC] Yellowish solid; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0440 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

451 °F at 760 mmHg (NTP, 1992), 233 °C, at 100.9kPa: 233 °C | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0440 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in petroleum ether, In water, 5,380 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.54 (poor) | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0440 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0440 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0440 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.08 [mmHg], 0.00842 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 1 | |

| Record name | 3,5-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0440 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from petroleum ether | |

CAS No. |

591-35-5 | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG32L88KO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0440 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

154 °F (NTP, 1992), 68 °C | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0440 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5-dichlorophenol, a key intermediate in the pharmaceutical and agrochemical industries. This document details experimental protocols, quantitative data, and reaction pathway visualizations to support research and development efforts.

Introduction

This compound is a crucial building block in the synthesis of a variety of commercially significant compounds, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and various herbicides and fungicides. Its chemical structure, featuring a phenol (B47542) ring with chlorine atoms at the 3 and 5 positions, imparts unique reactivity that is leveraged in diverse chemical transformations. This guide explores the most common and effective laboratory and industrial methods for its synthesis.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes, with the most prominent starting materials being 3,5-dichloroaniline (B42879) and 1,3,5-trichlorobenzene (B151690). A two-step pathway commencing with the reduction of 3,5-dichloronitrobenzene (B1666198) is also a viable and frequently utilized method.

From 3,5-Dichloroaniline via Diazotization (Sandmeyer-type Reaction)

This widely used laboratory method involves two key steps: the diazotization of 3,5-dichloroaniline to form a diazonium salt, followed by the hydrolysis of this intermediate to yield this compound. This process is a variation of the Sandmeyer reaction.[1][2]

Step 1: Diazotization of 3,5-Dichloroaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dichloroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at a temperature maintained between 0 and 5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.0-1.1 eq) dropwise to the aniline (B41778) solution. The rate of addition should be carefully controlled to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the 3,5-dichlorobenzenediazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC).

Step 2: Hydrolysis of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of copper(I) oxide in aqueous sulfuric acid.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) oxide solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, gently heat the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether/benzene mixture) or by column chromatography on silica (B1680970) gel.[3][4][5]

From 1,3,5-Trichlorobenzene via Hydrolysis

This method is often employed on an industrial scale and involves the direct hydrolysis of 1,3,5-trichlorobenzene under high temperature and pressure in the presence of a base.

-

Place 1,3,5-trichlorobenzene (1.0 eq), sodium hydroxide (B78521) (2.0-2.5 eq), and a copper-based catalyst (e.g., copper(I) chloride) in a high-pressure autoclave.

-

Add water to the autoclave to create an aqueous solution.

-

Seal the autoclave and heat the reaction mixture to a temperature in the range of 150-250 °C. The pressure will increase significantly due to the heating of the aqueous solution.

-

Maintain the reaction at this temperature for several hours (4-8 hours), with continuous stirring.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2.

-

Extract the this compound with an organic solvent (e.g., toluene (B28343) or diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

The crude this compound can be purified by vacuum distillation or recrystallization.[3][4][5]

From 3,5-Dichloronitrobenzene (Two-Step Synthesis)

This pathway first involves the reduction of the nitro group of 3,5-dichloronitrobenzene to an amine, yielding 3,5-dichloroaniline, which is then converted to this compound as described in section 2.1.

-

In a high-pressure hydrogenation vessel, charge 3,5-dichloronitrobenzene (1.0 eq), a suitable solvent (e.g., ethanol (B145695) or methanol), and a catalytic amount of a hydrogenation catalyst (e.g., 5% Pt on carbon, sulfurized Pt/Al₂O₃, or Raney nickel).[6]

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 MPa).

-

Heat the reaction mixture to a temperature of 70-100 °C and stir vigorously.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 1-4 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain crude 3,5-dichloroaniline. This product is often of sufficient purity to be used directly in the subsequent diazotization step.

Alternative Laboratory Syntheses

Several other methods for the synthesis of this compound have been reported in the literature, which may be suitable for specific research applications.

-

From Arylboronic Acids: This method involves the reaction of a 3,5-dichlorophenylboronic acid with an oxidizing agent in the presence of a catalyst, often under photochemical conditions, to yield this compound with a reported yield of 80.6%.[7]

-

From Aryl Iodides: A copper-catalyzed coupling of 3,5-dichloroiodobenzene with 2-trimethylsilanol can produce this compound in high yield (94.2%).[7]

-

From [2-(3,5-Dichloro-phenoxy)-ethyl]-trimethylsilane: Treatment of this silane (B1218182) derivative with cesium fluoride (B91410) in DMF affords this compound in a 76.4% yield.[7]

Quantitative Data Summary

The following table summarizes the typical yields for the described synthesis pathways. Note that yields can vary significantly based on reaction scale, purity of starting materials, and optimization of reaction conditions.

| Starting Material | Key Reagents | Typical Yield (%) | Reference(s) |

| 3,5-Dichloroaniline | NaNO₂, H₂SO₄, Cu₂O | 70-85 | [1][2] |

| 1,3,5-Trichlorobenzene | NaOH, Cu catalyst, high T/P | 60-80 | [8] |

| 3,5-Dichloronitrobenzene | H₂, Pt/C or other catalyst (for reduction step) | >95 (for reduction) | [6] |

| 3,5-Dichlorophenylboronic acid | Oxidant, catalyst, light | 80.6 | [7] |

| 3,5-Dichloroiodobenzene | 2-trimethylsilanol, CuI, 1,10-phenanthroline | 94.2 | [7] |

| [2-(3,5-Dichloro-phenoxy)-ethyl]-trimethylsilane | CsF, DMF | 76.4 | [7] |

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core synthesis pathways and a general experimental workflow.

Caption: Core synthesis pathways for this compound.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound is well-established, with several reliable methods available to researchers and chemical manufacturers. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. How To [chem.rochester.edu]

- 5. benchchem.com [benchchem.com]

- 6. CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. EP3052463B1 - Process for hydrolyzing 1,2,4-trihalobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dichlorophenol. The information is presented to support research, drug development, and scientific understanding of this compound. All quantitative data is summarized in a structured table for ease of comparison, and detailed experimental methodologies for key properties are provided.

Chemical Identity and Structure

This compound is a chlorinated aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group and two chlorine atoms at positions 3 and 5.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₂O | [1] |

| Molecular Weight | 163.00 g/mol | [2][3] |

| CAS Number | 591-35-5 | [4] |

| Appearance | Colorless to pink or dark yellow crystalline solid with a characteristic phenolic odor. | [2][5][6] |

| Melting Point | 64 - 68 °C (147.2 - 154.4 °F) | [3][5][7] |

| Boiling Point | 233 °C (451.4 °F) at 760 mmHg | [2][3][5][7] |

| pKa (Acid Dissociation Constant) | 8.14 - 8.18 | [2][4] |

| logP (Octanol-Water Partition Coefficient) | 3.62 | [2][4][8] |

| Water Solubility | 5380 - 7394 mg/L at 25°C; also reported as 0.54 g/100mL (poor) | [2][4][9] |

| Vapor Pressure | 0.00842 - 0.08 mmHg at 25 °C | [2][10] |

| Henry's Law Constant | 2.4 x 10⁻⁷ atm·m³/mol | [2][4] |

| Density | 1.3446 g/cm³ (rough estimate) | [7] |

| Flash Point | 233 °C | [7][11][12] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of phenolic compounds like this compound are outlined below. These are generalized standard methods.

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a sample of this compound.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a heating bath (oil or a metal block).

-

The temperature is raised at a steady rate (initially rapid to approach the melting point, then slowed to about 2 °C/min for accurate measurement).

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Distillation or reflux apparatus (round-bottom flask, condenser, thermometer), heating mantle, boiling chips.

-

Procedure (Distillation Method):

-

A sample of this compound (at least 5 mL) is placed in a distillation flask with boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The sample is heated to a steady boil.

-

The temperature at which a stable ring of condensate is observed on the thermometer and the liquid is actively distilling is recorded as the boiling point. The atmospheric pressure should also be recorded.

-

The pKa is a measure of the acidity of the compound. For a phenol (B47542), it represents the pH at which the compound is 50% ionized.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized sodium hydroxide (B78521) solution, and a solution of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Procedure:

-

A known concentration of this compound is dissolved in a beaker.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of NaOH, added in small increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH versus volume of NaOH added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the phenol has been neutralized).

-

logP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the unionized solute in octanol (B41247) and water at equilibrium.

-

Apparatus: Separatory funnel or vials, mechanical shaker, analytical balance, UV-Vis spectrophotometer or HPLC, n-octanol, and a buffered aqueous solution (pH should be at least 2 units below the pKa to ensure the compound is in its neutral form).

-

Procedure:

-

n-Octanol and the aqueous buffer are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of this compound is dissolved in the pre-saturated n-octanol.

-

A known volume of the pre-saturated aqueous phase is added.

-

The mixture is shaken until equilibrium is reached (e.g., for several hours).

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

This method determines the saturation concentration of a substance in water at a given temperature.

-

Apparatus: Flasks with stoppers, constant temperature water bath with shaker, analytical balance, filtration system (e.g., syringe filters), and an analytical instrument to quantify the solute (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is allowed to stand at the same temperature to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.

-

The concentration of this compound in the filtered aqueous solution is determined using a calibrated analytical method. This concentration represents the water solubility.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.

References

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. byjus.com [byjus.com]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Mechanism of Action of 3,5-Dichlorophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core mechanism of action of 3,5-Dichlorophenol (3,5-DCP), a compound of significant interest in toxicology and environmental science. The primary mechanism is identified as the uncoupling of oxidative phosphorylation, leading to a cascade of downstream cellular effects including ATP depletion, increased production of reactive oxygen species (ROS), and potential induction of apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal mechanism of action of this compound is the uncoupling of mitochondrial oxidative phosphorylation. As a lipophilic weak acid, 3,5-DCP functions as a protonophore, disrupting the electrochemical proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

In normally functioning mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space. This process generates a proton-motive force, which consists of a pH gradient and a membrane potential. The energy stored in this gradient is utilized by ATP synthase to drive the phosphorylation of ADP to ATP.

This compound disrupts this tightly coupled process. It diffuses across the inner mitochondrial membrane into the matrix in its protonated form. Within the more alkaline matrix, it releases a proton, and the resulting lipophilic anion diffuses back into the intermembrane space. Here, it picks up another proton and repeats the cycle. This shuttling of protons dissipates the gradient, effectively uncoupling electron transport from ATP synthesis. Consequently, the ETC continues to consume oxygen at a high rate, but the energy is dissipated primarily as heat rather than being harnessed for ATP production.

Caption: Uncoupling of oxidative phosphorylation by this compound.

Downstream Cellular Effects

The uncoupling of oxidative phosphorylation by 3,5-DCP initiates a series of detrimental downstream effects.

-

Depletion of Cellular ATP: The most immediate consequence of uncoupling is a severe reduction in the cell's ability to produce ATP. This energy crisis impairs numerous ATP-dependent cellular processes, including enzymatic reactions, maintenance of ion gradients, and signal transduction.

-

Increased Reactive Oxygen Species (ROS) Production: The hyperactive state of the electron transport chain, combined with the backup of electrons due to the dissipated proton gradient, can lead to increased leakage of electrons, particularly from Complexes I and III. These electrons can prematurely react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻), which are precursors to other forms of ROS. The resulting oxidative stress can damage lipids, proteins, and DNA.

-

Induction of Apoptosis: While direct studies on 3,5-DCP are limited, related compounds such as 2,4-Dichlorophenol (B122985) have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[1] This process is likely triggered by the combination of ATP depletion, oxidative stress, and the subsequent release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. This activates a cascade of caspases, ultimately leading to programmed cell death.

Caption: Potential signaling pathway for 3,5-DCP-induced apoptosis.

Quantitative Data Summary

The biological activity of this compound has been quantified in various toxicological studies. The following table summarizes key data points.

| Parameter | Value | Species/System | Reference |

| Acute Oral LD50 | 2389 mg/kg (female) | Mus musculus (Mouse) | [2] |

| 2643 mg/kg (male) | Mus musculus (Mouse) | [2] | |

| pIC50 | 1.569 | Tetrahymena pyriformis (ciliate) | [3] |

| EC50 (5 min) | 4.4 mg/L | Vibrio fischeri (Microtox) | [4] |

| EC50 (3 hours) | 2 - 25 mg/L | Activated Sludge (Respiration Inhibition) | [5] |

Experimental Protocols

To investigate the mechanism of action of this compound, several key in vitro assays are employed. Detailed methodologies are provided below.

Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function and the effects of 3,5-DCP.

Methodology:

-

Cell Plating: Seed cells (e.g., HepG2) in a Seahorse XF96 cell culture microplate at an optimized density to achieve 80-90% confluency on the day of the assay. Incubate overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

-

Compound Preparation: Prepare stock solutions of 3,5-DCP and mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in a suitable solvent (e.g., DMSO). Dilute to working concentrations in pre-warmed Seahorse assay medium.

-

Assay Execution: a. Replace cell culture medium with pre-warmed Seahorse assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour. b. Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge. c. Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. d. Execute the Mito Stress Test protocol, which measures basal OCR, followed by sequential injections of 3,5-DCP (or vehicle), Oligomycin, FCCP, and Rotenone/Antimycin A.

-

Data Analysis: Normalize OCR data to cell number or protein content. Analyze the data to determine the effect of 3,5-DCP on basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses the fluorescent dye JC-1 to qualitatively and quantitatively assess changes in ΔΨm.

Methodology:

-

Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of 3,5-DCP and a positive control (e.g., FCCP) for a predetermined time period.

-

JC-1 Staining: a. Prepare a JC-1 staining solution (typically 2-10 µg/mL) in cell culture medium. b. Remove the treatment medium, wash cells with PBS, and add the JC-1 staining solution. c. Incubate for 15-30 minutes at 37°C, protected from light.

-

Analysis: a. Remove the staining solution and wash the cells with PBS. b. Add fresh PBS or medium to the wells. c. Measure fluorescence using a fluorescence plate reader. Read green fluorescence (monomers) at ~530 nm and red fluorescence (J-aggregates) at ~590 nm. d. The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.

Caption: Experimental workflow for the JC-1 mitochondrial membrane potential assay.

Cellular ATP Level Assay

This assay quantifies total cellular ATP using a luciferase-based reaction.

Methodology:

-

Cell Culture and Treatment: Seed cells in a 96-well, white-walled plate. Treat with 3,5-DCP for the desired duration.

-

Cell Lysis: Add a reagent that lyses the cells and stabilizes the ATP.

-

Luciferase Reaction: Add a luciferin/luciferase reagent. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Measurement: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated control cells to determine the percentage of ATP depletion.

Reactive Oxygen Species (ROS) Assay

This assay utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Methodology:

-

Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate and incubate overnight.

-

Probe Loading: Remove the culture medium and incubate the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Treatment: Wash the cells to remove excess probe and then treat with 3,5-DCP and a positive control (e.g., H₂O₂) in fresh medium.

-

Fluorescence Measurement: Measure the fluorescence intensity at timed intervals using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Data Analysis: The increase in fluorescence intensity over time reflects the rate of ROS production.

Modulation of Signaling Pathways

While the primary mechanism of 3,5-DCP is mitochondrial uncoupling, the resulting cellular stress, particularly oxidative stress, can trigger secondary signaling cascades.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are key regulators of cellular responses to stress.[6] Oxidative stress is a known activator of the JNK and p38 pathways, which can, in turn, mediate pro-apoptotic signals. While plausible, direct experimental evidence specifically linking 3,5-DCP to the modulation of MAPK pathways is currently limited.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[7] Its activity can be modulated by ROS. Depending on the cellular context, NF-κB activation can have either pro-survival or pro-apoptotic effects. Specific studies investigating the direct impact of 3,5-DCP on the NF-κB pathway are needed to elucidate its role in the overall toxicological profile of the compound.

Conclusion

The core mechanism of action of this compound is the uncoupling of oxidative phosphorylation, a process that disrupts cellular energy homeostasis and leads to a cascade of toxic downstream events, including ATP depletion and the generation of reactive oxygen species. These primary effects likely culminate in programmed cell death, or apoptosis, via the intrinsic mitochondrial pathway. While quantitative data on its toxicity are available, further research is required to determine specific IC50/EC50 values related to its uncoupling activity and to definitively link 3,5-DCP to the modulation of specific stress-related signaling pathways such as MAPK and NF-κB. The experimental protocols detailed herein provide a robust framework for future investigations into the nuanced cellular impacts of this compound.

References

- 1. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dichlorophenol: An In-Depth Technical Guide on its Role as an Uncoupler of Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorophenol (3,5-DCP), a halogenated phenolic compound, is recognized for its role as an uncoupler of oxidative phosphorylation. This technical guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and a summary of its effects on mitochondrial function. By acting as a protonophore, 3,5-DCP disrupts the mitochondrial proton gradient, leading to increased oxygen consumption, dissipation of the membrane potential, and a decrease in ATP synthesis. This document is intended to serve as a resource for researchers investigating mitochondrial bioenergetics and for professionals in drug development assessing the mitochondrial toxicity of xenobiotics.

Introduction

Oxidative phosphorylation (OXPHOS) is the primary mechanism for ATP synthesis in aerobic organisms, coupling the electron transport chain (ETC) with the phosphorylation of ADP. Uncouplers are molecules that disrupt this coupling, leading to the dissipation of the proton-motive force as heat, rather than being harnessed for ATP production.[1] Weakly acidic uncouplers, such as chlorinated phenols, function as protonophores, transporting protons across the inner mitochondrial membrane.[2]

This compound (C₆H₄Cl₂O) is a dichlorinated phenol (B47542) that has been identified as a metabolite of certain pesticides.[3] Its chemical structure, featuring a dissociable hydroxyl group and a lipophilic phenyl ring with electron-withdrawing chlorine atoms, is characteristic of protonophoric uncouplers.[2] Understanding the specific effects of 3,5-DCP on mitochondrial function is crucial for toxicology studies and for evaluating the off-target effects of structurally related compounds in drug discovery.

Mechanism of Action: Protonophore Activity

As a classical protonophoric uncoupler, this compound disrupts the chemiosmotic gradient across the inner mitochondrial membrane. The mechanism involves a cyclical process where the protonated (neutral) form of the phenol diffuses from the acidic intermembrane space to the more alkaline mitochondrial matrix. In the matrix, it releases a proton, and the resulting phenolate (B1203915) anion returns to the intermembrane space, driven by the membrane potential. This futile cycle of proton pumping dissipates the proton gradient necessary for ATP synthase to produce ATP.[2]

Caption: Mechanism of this compound as a protonophore uncoupler.

Quantitative Effects on Mitochondrial Function

While extensive quantitative data specifically for this compound is limited in the readily available literature, the effects of dichlorophenol isomers and other chlorinated phenols have been studied. The data presented below for related compounds can be used as a comparative reference. It is important to note that the position of the chlorine atoms significantly influences the uncoupling activity.

Table 1: Effect of Dichlorophenol Isomers on Mitochondrial Respiration (Note: Specific data for 3,5-DCP was not available in the reviewed literature. Data for other isomers is presented for comparative purposes.)

| Compound | Concentration for Maximal Stimulation of State 4 Respiration (µM) | Inhibition of State 3 Respiration (IC50, µM) | Reference |

| 2,4-Dichlorophenol | ~100 | >500 | [4] |

| 2,6-Dichlorophenol | ~50 | ~200 | [4] |

| 3,4-Dichlorophenol | Not Reported | Not Reported |

Table 2: Effect of this compound on Mitochondrial Membrane Potential and ATP Synthesis (Note: Specific quantitative values for 3,5-DCP were not found. The expected qualitative effects are listed.)

| Parameter | Effect of this compound | Expected Concentration Range |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease (Depolarization) | Low micromolar |

| ATP Synthesis | Inhibition | Low micromolar |

Detailed Experimental Protocols

The following protocols are generalized methods for assessing the effects of a test compound like this compound on key parameters of mitochondrial function.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol describes the use of the Agilent Seahorse XF Cell Mito Stress Test to determine the effect of this compound on mitochondrial respiration in cultured cells (e.g., HepG2).

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Sensor Cartridge

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Cultured cells (e.g., HepG2)

-

This compound stock solution (in DMSO)

-

Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

-

Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

-

Compound Plate Preparation: Prepare a utility plate with different concentrations of this compound and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF assay medium.

-

Assay Execution:

-

Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Load the sensor cartridge with the compound plate into the Seahorse XF Analyzer.

-

The instrument will measure the basal oxygen consumption rate (OCR).

-

Inject this compound at various concentrations to measure the dose-dependent effect on OCR. An increase in basal OCR is indicative of uncoupling.

-

Sequentially inject Oligomycin (to inhibit ATP synthase and measure proton leak), FCCP (a potent uncoupler to determine maximal respiration), and Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).

-

-

Data Analysis: Normalize the OCR data to cell number or protein content. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.

Caption: Workflow for Seahorse XF Cell Mito Stress Test.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential in response to this compound.

Materials:

-

Fluorescence microscope or plate reader with appropriate filters (e.g., Ex/Em ~548/574 nm for TMRM)

-

Cultured cells on glass-bottom dishes or black-walled, clear-bottom microplates

-

TMRM stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

FCCP stock solution (as a positive control for depolarization)

-

Hoechst 33342 (for nuclear staining, optional)

-

Imaging buffer (e.g., HBSS)

Procedure:

-

Cell Seeding: Plate cells on an appropriate imaging vessel and allow them to adhere.

-

Dye Loading: Incubate cells with a low, non-quenching concentration of TMRM (e.g., 25-50 nM) in imaging buffer for 30-45 minutes at 37°C, protected from light.

-

Baseline Measurement: Acquire baseline fluorescence images or plate reader measurements.

-

Compound Addition: Add this compound at various concentrations to the cells.

-

Time-Lapse Imaging/Reading: Monitor the fluorescence intensity over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

-

Positive Control: At the end of the experiment, add FCCP (e.g., 1-5 µM) to induce complete depolarization and obtain a minimal fluorescence reading.

-

Data Analysis: Quantify the change in fluorescence intensity relative to the baseline and normalize to the FCCP-induced minimum.

Caption: Workflow for Mitochondrial Membrane Potential Assay using TMRM.

Measurement of ATP Synthesis

This protocol describes a luciferin (B1168401)/luciferase-based assay to quantify changes in cellular ATP levels following treatment with this compound.

Materials:

-

Luminescence plate reader

-

Opaque-walled microplates

-

Cultured cells

-

This compound stock solution (in DMSO)

-

ATP assay kit (luciferin/luciferase-based)

-

Cell lysis buffer

Procedure:

-

Cell Treatment: Plate cells in an opaque-walled microplate and treat with various concentrations of this compound for a defined period.

-

Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

-

ATP Measurement: Add the luciferin/luciferase reagent to the cell lysates. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Reading: Immediately measure the luminescence signal using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysates.

Caption: Workflow for Cellular ATP Measurement Assay.

Structure-Activity Relationship of Dichlorophenols

The uncoupling activity of chlorophenols is influenced by several factors, including:

-

pKa: The acidity of the hydroxyl group affects the compound's ability to be protonated and deprotonated at physiological pH.

-

Lipophilicity (logP): A higher lipophilicity facilitates the movement of the compound across the lipid-rich inner mitochondrial membrane.

-

Position of Chlorine Atoms: The location of the electron-withdrawing chlorine atoms on the phenyl ring influences both the pKa and the distribution of the negative charge on the phenolate anion, which can affect its movement across the membrane.

Generally, for chlorophenols, uncoupling potency increases with the number of chlorine substituents and with increasing lipophilicity.

Conclusion

This compound acts as an uncoupler of oxidative phosphorylation by functioning as a protonophore, thereby disrupting the mitochondrial proton gradient. This leads to an increase in oxygen consumption, a decrease in mitochondrial membrane potential, and inhibition of ATP synthesis. The provided experimental protocols offer a framework for the quantitative assessment of these effects. While specific quantitative data for 3,5-DCP is not extensively available in the public domain, the methodologies described herein are standard for characterizing the mitochondrial liability of this and other related compounds. Further research is warranted to establish a detailed quantitative profile of this compound's impact on mitochondrial bioenergetics. This information is critical for a comprehensive toxicological assessment and for informing structure-activity relationship studies in the context of drug development.

References

- 1. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. domainex.co.uk [domainex.co.uk]

- 3. Crystal violet as an uncoupler of oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of uncoupling activities of chlorophenoxy herbicides in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 3,5-Dichlorophenol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorophenol in water and various organic solvents. The information is intended to support research, chemical synthesis, and formulation development activities. All data is presented in a structured format for clarity and ease of comparison, supplemented by a detailed experimental protocol for solubility determination.

Solubility Data

The solubility of this compound is a critical parameter for its handling, application, and environmental fate. While its aqueous solubility is limited, it exhibits higher solubility in a range of organic solvents. The available quantitative and qualitative data are summarized in the tables below.

Quantitative Solubility Data

The solubility of this compound in water has been reported with some variability. The following table presents the available data, converted to common units for comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference |

| Water | 25 | 5.4 | 0.033 | [1] |

| Water | 25 | 5.38 | 0.033 | [2] |

| Water | 25 | 7.39 | 0.045 | [3] |

| Water | 20 | < 1 | < 0.006 | [2] |

Note: The molecular weight of this compound (163.00 g/mol ) was used for the calculation of molar solubility.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Very Soluble | [4][5] |

| Diethyl Ether | Very Soluble | [4][5] |

| Petroleum Ether | Very Soluble | [4][5] |

| Acetone | Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Chloroform | Slightly Soluble | [4] |

| Ethyl Acetate | Slightly Soluble | [4] |

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the solubility of chemical substances is the Shake-Flask Method , as described in OECD Guideline 105. This method is suitable for substances with a solubility greater than 10⁻² g/L.

Principle

An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Glass flasks with stoppers

-

Thermostatic shaker or water bath with agitation capabilities

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can determine the time required, but 24 to 48 hours is typical. It is recommended to take samples at different time points (e.g., 24h, 48h, and 72h) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the solid phase. This can be achieved by:

-

Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at a sufficient speed and duration to pellet the solid.

-

Filtration: Draw the supernatant through a syringe filter that is compatible with the solvent and does not adsorb the analyte.

-

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

spectroscopic data for 3,5-Dichlorophenol (NMR, IR, Mass Spec)

This guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichlorophenol (CAS No: 591-35-5), a chemical intermediate of interest in various research and development applications. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are intended for researchers, scientists, and professionals in drug development.

Molecular Structure:

-

Chemical Name: this compound

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.19 | Doublet | 1H | H-4 |

| ~6.99 | Triplet | 2H | H-2, H-6 |

| ~5.5 (variable) | Singlet (broad) | 1H | OH |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The broad singlet for the hydroxyl proton is characteristic and its position can be highly variable.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155.8 | C-1 (C-OH) |

| ~135.2 | C-3, C-5 (C-Cl) |

| ~121.5 | C-4 |

| ~115.9 | C-2, C-6 |

Note: These are predicted or reported values and may vary slightly depending on the experimental conditions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its phenolic and chlorinated aromatic structure.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3600 | Strong, Broad | O-H stretch (phenolic) |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~1570-1600 | Strong | C=C aromatic ring stretch |

| ~1450-1480 | Strong | C=C aromatic ring stretch |

| ~1150-1250 | Strong | C-O stretch (phenol) |

| ~800-900 | Strong | C-H out-of-plane bending |

| ~650-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and isotopic peaks due to the presence of two chlorine atoms.[5][6]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 162 | 100 | [M]⁺ (with ²³⁵Cl) |

| 164 | 65 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 166 | 10 | [M+4]⁺ (with ²³⁷Cl) |

| 127 | Moderate | [M-Cl]⁺ |

| 99 | Moderate | [M-Cl-CO]⁺ |

| 63 | Moderate | [C₅H₃]⁺ |

Note: The isotopic pattern of the molecular ion (M, M+2, M+4) is a characteristic feature for compounds containing two chlorine atoms.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7] Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A 300 MHz or higher NMR spectrometer is recommended for good resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to achieve optimal field homogeneity.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of finely ground this compound with dry potassium bromide (KBr).[8] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste.[5] Spread the mull between two salt plates (e.g., NaCl or KBr).

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system for separation and purification before entering the mass spectrometer.

-

Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[5]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient is used to ensure good separation, for example, starting at 60°C and ramping up to 250°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion and fragmentation patterns. Comparison with a spectral library (e.g., NIST) can confirm the identity of the compound.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a conceptual representation of the data obtained.

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Relationship between this compound and the information derived from different spectroscopic techniques.

References

- 1. This compound(591-35-5) IR Spectrum [m.chemicalbook.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | 591-35-5 [chemicalbook.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C6H4Cl2O | CID 11571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 3,5-dichloro- [webbook.nist.gov]

- 7. This compound(591-35-5) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dichlorophenol (CAS No. 591-35-5), a chemical intermediate used in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Due to its toxicological profile, stringent adherence to safety protocols is imperative to mitigate risks to personnel and the environment.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented in the tables below. This information is critical for risk assessment and the implementation of appropriate safety measures.